molecular formula C8H6N2O2 B11920663 1-(Furan-2-carbonyl)aziridine-2-carbonitrile

1-(Furan-2-carbonyl)aziridine-2-carbonitrile

Cat. No.: B11920663
M. Wt: 162.15 g/mol
InChI Key: HQKPDGYGWXVHJZ-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)aziridine-2-carbonitrile is a heterocyclic compound featuring an aziridine ring (a three-membered strained ring with two carbons and one nitrogen) substituted with a nitrile group at the 2-position and a furan-2-carbonyl moiety at the 1-position. The aziridine ring’s inherent strain and the electron-withdrawing effects of the nitrile and carbonyl groups make this compound highly reactive, particularly in ring-opening reactions.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1-(furan-2-carbonyl)aziridine-2-carbonitrile

InChI

InChI=1S/C8H6N2O2/c9-4-6-5-10(6)8(11)7-2-1-3-12-7/h1-3,6H,5H2

InChI Key

HQKPDGYGWXVHJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=O)C2=CC=CO2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the furan-2-carbonyl group. One common method is the cyclization of a suitable precursor, such as a 2-bromoethylamine derivative, in the presence of a base like silver oxide.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)aziridine-2-carbonitrile undergoes several types of chemical reactions, primarily due to the high strain energy of the aziridine ring and the reactivity of the furan ring. These reactions include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products: The major products formed from these reactions include various substituted aziridines, furan derivatives, and ring-opened products with functional groups such as amines, alcohols, and thiols .

Scientific Research Applications

Scientific Research Applications

1-(Furan-2-carbonyl)aziridine-2-carbonitrile has several notable applications across different scientific domains:

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor in the synthesis of more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

  • Enzyme Mechanism Studies: Its reactivity allows researchers to study enzyme mechanisms and protein interactions, particularly those involving nucleophilic amino acids. The aziridine moiety can form covalent bonds with proteins, providing insights into enzyme inhibition mechanisms.

Medicine

  • Potential Anticancer Agents: Derivatives of this compound have been investigated for their ability to alkylate DNA and proteins, showing promise as anticancer agents. Initial studies suggest that these derivatives can induce apoptosis in cancer cell lines.

Industry

  • Synthesis of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials, including pharmaceuticals and polymers.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against target enzymes
Alteration of furan substituentsVariability in binding affinity
Changes to aziridine nitrogenImpact on stability and reactivity

Case Studies

Several studies highlight the potential applications of 1-(Furan-2-carbonyl)aziridine-2-carbonitrile:

  • Inhibition of SARS-CoV-2 Protease:
    • Research indicates that derivatives similar to this compound exhibit promising inhibitory effects against the main protease (Mpro) of SARS-CoV-2. Compounds with furan rings demonstrated IC50 values in the low micromolar range, indicating effective inhibition .
  • Anticancer Activity:
    • Compounds containing aziridine structures have been evaluated for their anticancer properties. In vitro assays showed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .
  • Toxicological Studies:
    • Safety assessments have revealed that some derivatives maintain low cytotoxicity while exhibiting significant biological activity, making them suitable candidates for further development .

Comparison with Similar Compounds

1-(p-Tolylsulphonyl)aziridine-2-carbonitrile (C-3314)

  • Substituent : p-Tolylsulphonyl (sulphonamide group).
  • Key Data :
    • Molecular Weight : ~291.3 g/mol (based on LCMS [M+H]+ at 292.3) .
    • Purity : 98.48% (LCMS) .
    • NMR Data : Distinct signals for aromatic carbons (e.g., 130.0 ppm for C-5) and aziridine protons (35.9 ppm for CHN) .
  • Comparison: The sulphonamide group in C-3314 is a strong electron-withdrawing substituent, enhancing ring strain and reactivity compared to the furan-carbonyl group. Sulphonamides are known for enzyme inhibition, while furan derivatives may exhibit different bioactivity due to aromatic interactions.

1-Styryl-aziridine-2-carbonitrile

  • Substituent : Styryl (vinylbenzene group) .
  • Key Features :
    • Conjugated styryl group introduces extended π-systems, altering electronic properties.
    • Structural similarity to the target compound but with differing steric and electronic effects.
  • Comparison :
    • The styryl group may increase hydrophobicity and steric bulk compared to the planar furan-carbonyl group.
    • Styryl’s electron-donating nature could reduce aziridine ring reactivity relative to the electron-withdrawing furan-carbonyl.

2-((Iso-Butyl(phenyl)amino)methyl)-3-phenyloxirane-2-carbonitrile (4b)

  • Core Structure : Oxirane (epoxide) instead of aziridine .
  • Key Data :
    • Synthesis Yield : 59% (lower than typical aziridine derivatives, suggesting challenges in epoxide functionalization) .
  • Comparison :
    • Epoxides exhibit different ring-strain dynamics (lower strain than aziridines), leading to milder reactivity.
    • The nitrile group’s position in 4b is analogous, but the absence of a nitrogen atom in the ring alters nucleophilic attack pathways.

1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

  • Core Structure : Dihydropyridine with nitrile and halogenated aryl groups .
  • Comparison :
    • The pyridine core is less strained than aziridine, reducing reactivity but increasing stability.
    • Chlorine/fluorine substituents may offer distinct electronic effects compared to the oxygen-rich furan group.

Key Findings and Insights

  • Reactivity Trends : Aziridines with electron-withdrawing groups (e.g., sulphonamide, carbonyl) exhibit heightened ring-opening reactivity compared to styryl or epoxide analogs.
  • Biological Activity : Sulphonamide-substituted aziridines (C-3314) show enzyme inhibition, suggesting that 1-(furan-2-carbonyl)aziridine-2-carbonitrile may target similar pathways due to its carbonyl group .
  • Synthetic Challenges : Lower yields in epoxide derivatives (e.g., 4b) highlight the advantage of aziridine’s strain-driven reactivity for efficient functionalization .

Notes and Limitations

  • Data gaps (e.g., exact synthesis yields or biological assays for the target compound) limit quantitative analysis.
  • Contradictions in substituent effects (e.g., electron-withdrawing vs. donating) require experimental validation.

Biological Activity

1-(Furan-2-carbonyl)aziridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Furan-2-carbonyl)aziridine-2-carbonitrile features a furan ring and an aziridine moiety, which contribute to its unique chemical properties. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

The biological activity of 1-(Furan-2-carbonyl)aziridine-2-carbonitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on proteases, which are crucial for viral replication.
  • Covalent Bond Formation : The aziridine ring can participate in nucleophilic attack, leading to covalent modifications of target proteins, thereby altering their function.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-(Furan-2-carbonyl)aziridine-2-carbonitrile. Key findings include:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against target enzymes
Alteration of the furan substituentsVariability in binding affinity
Changes to the aziridine nitrogenImpact on stability and reactivity

Case Studies

Several studies have explored the biological activity of compounds related to 1-(Furan-2-carbonyl)aziridine-2-carbonitrile:

  • Inhibition of SARS-CoV-2 Protease : Research has indicated that derivatives with similar structural motifs exhibit promising inhibitory effects against the main protease (Mpro) of SARS-CoV-2. For instance, compounds with furan rings demonstrated IC50 values in the low micromolar range, indicating effective inhibition .
  • Anticancer Activity : Compounds containing aziridine structures have been evaluated for their anticancer properties. In vitro assays showed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .
  • Toxicological Studies : Safety assessments have revealed that some derivatives maintain low cytotoxicity while exhibiting significant biological activity, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Furan-2-carbonyl)aziridine-2-carbonitrile, and how can reaction conditions be optimized?

  • The compound can be synthesized via modifications of the Gabriel-Cromwell reaction , a method used for aziridine derivatives. For example, aziridine-2-phosphonates are synthesized by reacting vinyl sulfonates with amines under mild conditions (e.g., room temperature, dichloromethane solvent) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to favor cyclization. Computational tools (e.g., AI-driven retrosynthesis planners) can predict feasible pathways using databases like Reaxys or Pistachio .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., furan carbonyl at ~160–170 ppm, aziridine protons at ~1.5–2.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry. For example, similar furan-carbonyl piperazine derivatives show planar furan rings and torsional strain in aziridine moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).

Q. How does the reactivity of the aziridine ring influence downstream modifications?

  • The strained three-membered aziridine ring undergoes ring-opening reactions with nucleophiles (e.g., thiols, amines) or electrophiles. For example, aziridine-2-phosphonates react with diethyl phosphite to yield open-chain products, useful in bioactive molecule synthesis . Steric effects from the furan carbonyl group may direct regioselectivity.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential antibacterial activity?

  • While direct studies are limited, furan derivatives disrupt bacterial membrane integrity via interactions with lipid bilayers or enzyme inhibition (e.g., dihydrofolate reductase). Molecular docking simulations can model interactions with bacterial targets, guided by PubChem’s 3D structure data . Experimental validation requires minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be systematically addressed?

  • Iterative validation : Replicate assays under controlled conditions (e.g., pH, temperature).
  • Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, EPA DSSTox) to identify outliers .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Tools like SwissADME predict absorption (LogP ~2.5), metabolic stability (CYP450 interactions), and toxicity (AMES test for mutagenicity). PubChem’s physicochemical data (e.g., XLogP3) inform these models .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and redox potential.

Q. How can structural modifications enhance selectivity in cancer cell lines?

  • Structure-Activity Relationship (SAR) : Replace the furan ring with thiophene or phenyl groups to alter lipophilicity. Introduce electron-withdrawing groups (e.g., -NO2_2) to the aziridine ring to modulate electrophilicity.
  • In vitro testing : Use MTT assays on cancer cells (e.g., HeLa, MCF-7) and compare IC50_{50} values against non-malignant cells .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • LC-MS/MS : Monitors hydrolytic degradation (e.g., aziridine ring opening in PBS buffer).
  • Isotope labeling : Track metabolic pathways using 14C^{14}\text{C}-labeled compounds.
  • Degradant identification : Compare fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) .

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